Product packaging for 8-((Trimethylsilyl)ethynyl)isoquinoline(Cat. No.:CAS No. 1823440-48-7)

8-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B2919848
CAS No.: 1823440-48-7
M. Wt: 225.366
InChI Key: FKAPASNVVPNCRO-UHFFFAOYSA-N
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Description

8-((Trimethylsilyl)ethynyl)isoquinoline is a versatile chemical building block prized for its role in cross-coupling reactions and the synthesis of complex molecular architectures. Its primary research value lies in its terminal alkyne functionality, protected by a trimethylsilyl (TMS) group, which is readily deprotected in situ to generate a reactive terminal alkyne. This makes it a crucial precursor in Sonogashira cross-coupling reactions (Source: American Chemical Society) , a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms and sp-hybridized carbon atoms. Researchers extensively use this compound to construct conjugated organic frameworks and extended π-systems, which are fundamental to developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors (Source: Nature Portfolio) . In medicinal chemistry, the isoquinoline scaffold is a privileged structure known for its diverse biological activities. By serving as a functionalized derivative of this core, this compound enables the efficient exploration of structure-activity relationships (SAR) around the 8-position, facilitating the development of new pharmacologically active compounds, including potential kinase inhibitors (Source: ScienceDirect) . This reagent is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NSi B2919848 8-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1823440-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-8-ylethynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPASNVVPNCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Trimethylsilyl Ethynyl Isoquinoline and Analogous Structures

Transition-Metal-Catalyzed Approaches to C(sp)-C(sp2) Bond Formation

The introduction of an ethynyl (B1212043) group at the C8 position of the isoquinoline (B145761) ring is a key transformation. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which are highly efficient in forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylisoquinoline Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures. The formation of the C(sp)-C(sp2) bond in ethynylisoquinolines is a prime example of its utility.

The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly well-suited for the synthesis of 8-((trimethylsilyl)ethynyl)isoquinoline from an 8-haloisoquinoline precursor, such as 8-bromoisoquinoline (B29762) or 8-iodoisoquinoline. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The general conditions for the Sonogashira coupling involve reacting the 8-haloisoquinoline with (trimethylsilyl)acetylene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org An amine, such as triethylamine (B128534) or diethylamine, is used as both a base and, in some cases, the solvent. wikipedia.org The reaction is generally carried out under mild, anaerobic conditions at or slightly above room temperature. wikipedia.org

A representative reaction is outlined below:

Scheme 1: Sonogashira Coupling for the Synthesis of this compound
An 8-haloisoquinoline is coupled with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the desired product.
Reactant 1Reactant 2CatalystCo-catalystBaseProduct
8-Bromoisoquinoline(Trimethylsilyl)acetylenePd(PPh₃)₄CuITriethylamineThis compound
8-Iodoisoquinoline(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂CuIDiethylamineThis compound

The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and allowing for selective reaction at the C-H bond of the alkyne. washington.edu This protecting group can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) or a base (e.g., potassium carbonate in methanol), to yield the terminal alkyne, 8-ethynylisoquinoline (B1469963), which can then be used in further synthetic transformations.

An alternative to functionalizing a pre-existing isoquinoline ring is to construct the heterocyclic core and then introduce the desired substituent in a sequential manner. This approach offers flexibility in the synthesis of a wide range of substituted isoquinolines. One such strategy involves an initial cyclization to form a halo-substituted isoquinoline, which then undergoes a subsequent palladium-catalyzed cross-coupling reaction.

For example, 2-alkynylbenzaldehyde O-methyl oximes can undergo a copper(II) halide-mediated cyclization to produce 4-haloisoquinolines in good yields. These 4-haloisoquinolines can then serve as substrates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, to introduce substituents at the 4-position. While this specific example focuses on the 4-position, the principle can be extended to the synthesis of other substituted isoquinolines that can then be further functionalized.

Gold-Catalyzed and Silver-Catalyzed Annulations for Isoquinoline Core Formation

Gold and silver catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds, including the isoquinoline core. These metals exhibit a high affinity for alkynes, activating them towards nucleophilic attack and facilitating cyclization reactions.

Gold(I) catalysts can be employed in the synthesis of fused isoquinoline structures through tandem reactions. For instance, a gold-catalyzed tandem alkyne amination/intramolecular O-H insertion has been developed to access wikipedia.orgbeilstein-journals.orgoxazino[3,2-c]isoquinolines under mild reaction conditions. This method provides an efficient route to construct synthetically useful fused isoquinolines.

Silver catalysts are also effective in promoting the formation of the isoquinoline ring system through cascade and tandem reactions. Silver(I) salts can activate alkyne moieties towards intramolecular nucleophilic attack, leading to the formation of the isoquinoline core.

One reported method involves a silver(I)-catalyzed intramolecular cyclization and an oxazole (B20620) ring-opening reaction to synthesize isoquinolones. The 6-endo-dig cyclization from an oxazole precursor leads to the formation of the isoquinolone core with high yield and selectivity. This reaction proceeds under mild conditions using silver acetate (B1210297) as a cost-effective catalyst.

Furthermore, silver-catalyzed cascade radical bicyclization reactions have been developed to access γ-lactam-containing isoquinolinediones. This approach allows for the formation of multiple C-C and C-N bonds and two new N-heterocycles in a single step, demonstrating high atom and step economy.

Rhodium-Catalyzed Oxidative Couplings and Annulations

Rhodium-catalyzed reactions have emerged as powerful tools for the construction of isoquinoline scaffolds, primarily through C-H activation and annulation strategies. These methods offer high atom economy and functional group tolerance.

One prominent approach involves the oxidative coupling of aryl aldimines with internal alkynes. nih.gov This process, catalyzed by a rhodium complex, leads to the formation of 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds via a rhodium(III) intermediate, with the C-N bond formation occurring through reductive elimination. nih.gov While this method has been demonstrated for various substituted aryl aldimines and alkynes, its application to the direct synthesis of 8-substituted isoquinolines would depend on the availability of appropriately substituted starting materials.

Another strategy involves the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene (B1197577) and propyne, with N-(pivaloyloxy)benzamides. organic-chemistry.org This reaction, enabled by amide-directed C-H activation, provides a direct route to 3,4-dihydroisoquinolones and 3-methylisoquinolones. organic-chemistry.org The reaction proceeds efficiently at room temperature and tolerates a variety of functional groups. organic-chemistry.org

Furthermore, rhodium(III)-catalyzed C-H activation/annulation of benzoylhydrazines with alkynes has been reported for the synthesis of isoquinolones. rsc.orgsemanticscholar.org This method utilizes an internally oxidizing directing group strategy. rsc.orgsemanticscholar.org By tuning the reaction conditions, a double cascade cyclization with two equivalents of alkynes can lead to tetracyclic amides. rsc.orgsemanticscholar.org

The table below summarizes representative examples of rhodium-catalyzed synthesis of isoquinoline derivatives.

CatalystStarting MaterialsProduct TypeKey Features
Rh(III) complexAryl aldimines, Internal alkynes3,4-disubstituted isoquinolinesHigh regioselectivity, Good yields nih.gov
Rh(III) complexN-(pivaloyloxy)benzamides, Ethylene/Propyne3,4-dihydroisoquinolones/3-methylisoquinolonesAmide-directed C-H activation, Use of feedstock gases organic-chemistry.org
Rh(III) complexBenzoylhydrazines, AlkynesIsoquinolones, Tetracyclic amidesInternally oxidizing directing group, Tunable cascade cyclization rsc.orgsemanticscholar.org

Copper-Mediated Cyclization and Cross-Coupling Reactions

Copper-catalyzed reactions are well-established for the synthesis of nitrogen-containing heterocycles, including isoquinolines. These methods often involve intramolecular cyclization or intermolecular cross-coupling followed by cyclization.

A facile and efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgresearchgate.net This approach is environmentally friendly and proceeds under mild conditions without the need for organic solvents, additives, or ligands. rsc.orgresearchgate.net The selectivity towards isoquinolines or their N-oxides can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. rsc.orgresearchgate.net

Another powerful strategy is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org This sequential reaction provides excellent yields and occurs in short reaction times. organic-chemistry.org This methodology could be adapted for the synthesis of this compound by starting with an appropriately substituted o-iodobenzaldehyde and trimethylsilylacetylene.

Copper-catalyzed tandem annulation of alkynyl imines with diazo compounds also provides an efficient route to C4-functionalized quinolines, which are structurally related to isoquinolines. rsc.org This reaction proceeds through the in situ formation of an allene (B1206475) intermediate followed by intramolecular electrocyclization. rsc.org

The following table presents examples of copper-mediated synthesis of isoquinoline and related structures.

CatalystStarting MaterialsProduct TypeKey Features
Cu(I)(E)-2-alkynylaryl oxime derivativesIsoquinolines, Isoquinoline N-oxidesReaction in water, Mild conditions rsc.orgresearchgate.net
Pd catalyst and Cu catalystt-butylimine of o-iodobenzaldehyde, Terminal acetylenesSubstituted isoquinolinesSequential coupling and cyclization, Excellent yields organic-chemistry.org
Cu(I)Alkynyl imines, Diazo compoundsC4-functionalized quinolinesTandem annulation, In situ allene formation rsc.org

Organometallic and Nucleophilic Addition Routes

Silicon-Mediated Syntheses of Isoquinoline Derivatives

Silicon-containing compounds have been utilized as building blocks in the synthesis of nitrogen heterocycles. A strategy has been developed for the flexible, multi-gram-scale synthesis of silicon-containing tetrahydroquinoline and tetrahydroisoquinoline building blocks. nih.gov These building blocks can then be used to rapidly construct diversely functionalized silicon-containing nitrogen heterocycles using common reactions that are optimized to accommodate the properties of silicon. nih.gov This approach diverges from traditional methods of incorporating silicon into drug candidates. nih.gov

Ethynylation of Isoquinolines Using Calcium Carbide

A straightforward and operationally simple method for the ethynylation of isoquinolines involves the use of calcium carbide as the acetylene (B1199291) source. sci-hub.seresearchgate.net In this reaction, an ionic adduct is formed from an alkynoic ester and the isoquinoline. This adduct is then attacked by calcium carbide to yield the ethynylation product. sci-hub.seresearchgate.net The reaction is typically catalyzed by tetrabutylammonium fluoride trihydrate in aqueous N,N-dimethylacetamide. sci-hub.seresearchgate.net The steric and electronic effects of various substituents on the isoquinoline ring have been examined to understand their influence on the reaction outcome. sci-hub.seresearchgate.net This method avoids the need for multiple protection and deprotection steps. sci-hub.se

A proposed mechanism for this reaction involves the generation of an acetylide "ate"-complex from calcium carbide, which is activated by fluoride. acs.org This complex then adds to the electrophilic isoquinolinium species.

Addition of Trimethylsilyl Enol Ethers to Isoquinolinium Salts

The addition of trimethylsilyl enol ethers to 2-acylisoquinolinium salts provides a facile route to 1-(2-oxoalkyl)-2-(ethoxycarbonyl)-1,2-dihydroisoquinolines in excellent yields. acs.orgoup.com These products can be subsequently cyclized using a base to afford benzo[a]quinolizine derivatives. acs.org This two-step process has been applied to the synthesis of precursors for isoquinoline alkaloids. acs.org The use of silyl (B83357) enol ethers is advantageous as they can be derived from ketones, aldehydes, and esters. acs.org

The reaction involves the formation of a C-C bond between the C-1 position of the isoquinoline ring and the α-carbon of the enol ether. The stereochemical outcome of the subsequent cyclization can be influenced by steric effects in the transition state. acs.org

Multi-Component and Cascade Reaction Strategies for Fused Isoquinolines

Multi-component reactions (MCRs) and cascade reactions are highly efficient strategies for the synthesis of complex molecular scaffolds, including fused isoquinoline systems, from simple starting materials in a single operation. beilstein-journals.orgbeilstein-journals.orgacs.org

One such approach involves a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization to synthesize imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org This multi-step, one-pot sequence allows for the rapid construction of these complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Another example is a three-component reaction for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org This reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne proceeds via the sequential formation of a spirooxindole, generation of an isocyanate, and addition of a second molecule of tetrahydroisoquinoline. acs.org

Cascade reactions that lead to the formation of polycyclic systems have also been developed. For instance, a base-mediated cascade reaction between malonate esters and acrolein can generate complex polycyclic structures through a series of Michael additions and an aldol (B89426) condensation, resulting in the formation of three fused rings. nih.gov While not directly yielding isoquinolines, these strategies highlight the power of cascade reactions in building complex heterocyclic frameworks.

The development of cascade reactions for the synthesis of isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides using various radical precursors has also been an area of active research. rsc.org These radical cascade reactions provide a simple and mild route to this class of isoquinoline derivatives. rsc.org

One-Pot Syntheses of Isoquinoline-Fused Isoquinolines

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. Several such methods have been developed for constructing complex isoquinoline-fused frameworks.

A notable one-pot, two-step synthesis produces isoquinoline-fused isoquinolines from α-amino acid esters and 2-alkynyl benzaldehydes. researchgate.netdntb.gov.ua This strategy involves an initial unconventional Pictet-Spengler reaction between the starting materials to form an isoquinoline intermediate. researchgate.netdntb.gov.ua This is followed by a gold-catalyzed intramolecular hydroamination, which effects the final cyclization to furnish the fused polycyclic system. researchgate.netdntb.gov.ua

Another powerful one-pot approach is the palladium-catalyzed synthesis of N-fused isoquinoline derivatives. rsc.org This method proceeds through a reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with heterocycles containing an N-H group, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org This process provides convenient access to a diverse range of N-fused polycyclic isoquinolines. rsc.org Research into these compounds has shown them to be potent inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3 (h-NPP-1 and h-NPP-3), with the most effective inhibitors exhibiting IC₅₀ values in the sub-micromolar range. rsc.org

Starting MaterialsCatalyst/ReagentsProduct TypeReference
α-Amino acid esters, 2-Alkynyl benzaldehydes1. Pictet-Spengler conditions2. Gold catalystIsoquinoline-fused isoquinolines researchgate.netdntb.gov.ua
1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H heterocyclesPalladium catalystN-fused polycyclic isoquinolines rsc.org

Tandem Reactions Involving N'-(2-Alkynylbenzylidene)hydrazides with Silyl Enolates

Tandem reactions, where a single set of reagents accomplishes multiple transformations in a cascade, are highly effective for building molecular complexity from simple precursors. A silver triflate-catalyzed tandem reaction between N'-(2-alkynylbenzylidene)hydrazides and silyl enolates provides a facile route to H-pyrazolo[5,1-a]isoquinolines in good to excellent yields. nih.govacs.org

The proposed mechanism for this transformation involves several sequential steps. Initially, the N'-(2-alkynylbenzylidene)hydrazide undergoes cyclization in the presence of silver triflate to form a key isoquinolinium intermediate. acs.org This electrophilic intermediate is then attacked by the nucleophilic silyl enolate. acs.org The resulting adduct subsequently undergoes an intramolecular condensation followed by aromatization to generate the final H-pyrazolo[5,1-a]isoquinoline product. acs.org This methodology showcases the utility of N'-(2-alkynylbenzylidene)hydrazides as versatile building blocks for creating biologically relevant isoquinoline-related compounds. acs.org

Reactant 1Reactant 2CatalystProduct TypeYieldReference
N'-(2-Alkynylbenzylidene)hydrazideSilyl enolateSilver triflate (AgOTf)H-pyrazolo[5,1-a]isoquinolineGood to Excellent nih.govacs.org

Detailed Findings:

The reaction proceeds efficiently under the catalysis of silver triflate. nih.gov

The process involves a cascade of intramolecular cyclization, nucleophilic addition, condensation, and aromatization. acs.org

This method provides a novel and efficient route for generating functionalized pyrazolo-fused isoquinolines under mild conditions. acs.org

Click Chemistry Approaches to Isoquinoline Derivatives with Triazole Moieties

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in medicinal chemistry for its efficiency, selectivity, and biocompatibility. researchgate.netnih.gov This reaction enables the straightforward synthesis of 1,2,3-triazoles by covalently linking an azide-functionalized molecule with a terminal alkyne. nih.gov

This approach is highly applicable to the synthesis of isoquinoline derivatives. A compound such as this compound is an excellent precursor for CuAAC reactions. The TMS group can be easily removed to unmask the terminal alkyne, which can then be "clicked" with a wide variety of organic azides to produce isoquinoline-triazole hybrids. Conversely, an azido-functionalized isoquinoline can be reacted with various terminal alkynes. researchgate.net

Mechanochemical (milling) procedures for CuAAC reactions have proven to be significantly more efficient than corresponding solution-based reactions, sometimes offering up to a 15-fold increase in yield. beilstein-journals.org These solvent-free methods have been successfully implemented using various copper catalysts (Cu(II), Cu(I), and Cu(0)) to create novel quinoline (B57606) derivatives with a phenyl-1,2,3-triazole moiety, a strategy directly transferable to isoquinoline systems. beilstein-journals.org The resulting triazole ring is not merely a passive linker; it can actively participate in hydrogen bonding and dipole interactions with biological targets, making these hybrid molecules promising candidates for drug discovery. nih.gov

Isoquinoline PrecursorCoupling PartnerCatalystReaction TypeProductReference
8-Ethynylisoquinoline (from deprotection of this compound)Organic Azide (R-N₃)Copper(I)CuAAC8-(1-R-1H-1,2,3-triazol-4-yl)isoquinoline nih.govresearchgate.net
8-AzidoisoquinolineTerminal Alkyne (R-C≡CH)Copper(I)CuAAC8-(4-R-1H-1,2,3-triazol-1-yl)isoquinoline nih.govresearchgate.net

Chemical Transformations and Reactivity of 8 Trimethylsilyl Ethynyl Isoquinoline

Transformations at the Trimethylsilyl-Ethynyl Group

The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, enabling selective reactions at other positions. However, the TMS-ethynyl group itself is a site of significant reactivity, allowing for desilylation, cross-coupling reactions, and various functionalizations.

The most fundamental transformation of the (trimethylsilyl)ethynyl group is the cleavage of the carbon-silicon bond to generate the corresponding terminal alkyne, 8-ethynylisoquinoline (B1469963). This deprotection is crucial for subsequent reactions that require a free terminal alkyne, such as Sonogashira couplings or click chemistry. The removal of the TMS group is typically achieved under mild conditions, which preserves the integrity of the isoquinoline (B145761) ring.

Common reagents for this transformation include fluoride (B91410) ion sources or basic conditions. Tetrabutylammonium (B224687) fluoride (TBAF) is a frequently used fluoride source that effectively cleaves the Si-C bond. Alternatively, bases such as potassium carbonate or sodium hydroxide (B78521) in a protic solvent like methanol (B129727) can also facilitate the desilylation process. gelest.com The reaction is generally high-yielding and clean.

Reagent/ConditionsSolventOutcome
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Cleavage of TMS group, formation of 8-ethynylisoquinoline
Potassium carbonate (K₂CO₃)Methanol (MeOH)Cleavage of TMS group, formation of 8-ethynylisoquinoline
Sodium hydroxide (NaOH)Methanol/WaterCleavage of TMS group, formation of 8-ethynylisoquinoline

The carbon-silicon bond in alkynylsilanes can be activated for palladium-catalyzed cross-coupling reactions, a process known as the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for forming carbon-carbon bonds by coupling the organosilane with organic halides or triflates. mdpi.com For Hiyama coupling to occur, the organosilane must be activated, typically by a fluoride source (like TBAF) or a base, which forms a hypervalent pentacoordinate silicon species. organic-chemistry.orgcore.ac.uk This intermediate is sufficiently nucleophilic to participate in the transmetalation step of the catalytic cycle. core.ac.uk

The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated alkynylsilane, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comcore.ac.uk This methodology allows for the coupling of the 8-isoquinolyl-ethynyl moiety with various aryl, heteroaryl, or vinyl halides.

ComponentRole in Hiyama CouplingExample
Organosilane 8-((Trimethylsilyl)ethynyl)isoquinolineNucleophilic partner after activation
Electrophile Aryl iodide, Aryl bromide, Vinyl triflateCoupling partner
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)Facilitates the cross-coupling cycle
Activator Fluoride source (e.g., TBAF) or Base (e.g., NaOH)Forms reactive pentacoordinate silicon intermediate

Following desilylation to 8-ethynylisoquinoline, the terminal alkyne becomes available for a wide array of functionalization reactions. Among the most prominent is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide. organic-chemistry.orginterchim.fr The reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous media. organic-chemistry.orgnih.gov This makes it an ideal method for conjugating the isoquinoline scaffold to other molecules, including biomolecules or polymers.

Beyond click chemistry, the terminal alkyne of 8-ethynylisoquinoline can undergo other important transformations:

Sonogashira Coupling: The terminal alkyne can act as a coupling partner with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is fundamental for constructing conjugated systems. gelest.comyoutube.com

Hydrosilylation: The addition of a Si-H bond across the alkyne can yield vinylsilanes, which are versatile synthetic intermediates. mdpi.com

Halo-functionalization: Alkynes can undergo reactions to form di-halogenated ketones or other functionalized products. mdpi.com

Cycloaddition Reactions: Besides the [3+2] cycloaddition with azides, alkynes can participate in other cycloadditions, such as hetero-Diels-Alder reactions. nih.govorganic-chemistry.org

Reactivity of the Isoquinoline Core

The isoquinoline ring system is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles.

In isoquinoline, electrophilic aromatic substitution (SEAr) occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgshahucollegelatur.org.inquimicaorganica.org The directing effect of the heterocyclic nitrogen atom favors substitution at the C-5 and C-8 positions. quimicaorganica.orgquimicaorganica.org This preference is explained by the stability of the cationic Wheland intermediate formed during the reaction; attack at C-5 or C-8 allows for resonance structures that maintain the aromaticity of the pyridine ring. quimicaorganica.org

In the case of this compound, the C-8 position is already substituted. Therefore, electrophilic attack is strongly directed to the C-5 position. stackexchange.com Reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂ in strong acid) would be expected to yield the corresponding 5-substituted derivatives. shahucollegelatur.org.instackexchange.comresearchgate.net The reaction occurs on the protonated isoquinolinium ion, which deactivates the molecule towards electrophilic attack compared to naphthalene, requiring forcing conditions. stackexchange.com

ReactionReagentExpected Major Product
Nitration HNO₃ / H₂SO₄5-Nitro-8-((trimethylsilyl)ethynyl)isoquinoline shahucollegelatur.org.instackexchange.com
Bromination Br₂ / H₂SO₄5-Bromo-8-((trimethylsilyl)ethynyl)isoquinoline researchgate.net
Sulfonation SO₃ / H₂SO₄This compound-5-sulfonic acid iust.ac.ir

The electron-deficient nature of the pyridine portion of the isoquinoline ring makes it susceptible to nucleophilic attack.

Reactivity at Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. quimicaorganica.org It readily reacts with alkylating agents (e.g., methyl iodide) to form quaternary isoquinolinium salts. This quaternization further activates the heterocyclic ring towards subsequent nucleophilic attack.

Reactivity at Carbon: Nucleophilic substitution on the isoquinoline ring occurs preferentially at the C-1 position. quimicaorganica.orgquimicaorganica.org This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the ability of the nitrogen to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). quora.com While direct substitution of a hydride ion is difficult, it can be achieved in reactions like the Chichibabin amination (using sodium amide) to introduce an amino group at C-1. iust.ac.ir More commonly, nucleophilic aromatic substitution (SNAᵣ) occurs when a good leaving group, such as a halide, is present at the C-1 position. quimicaorganica.org For this compound, if a leaving group were introduced at C-1, it would be the primary site for substitution by various nucleophiles like alkoxides, amines, or thiolates. quimicaorganica.org

Oxidation and Reduction Pathways of the Isoquinoline Moiety

The reactivity of the isoquinoline ring system in "this compound" towards oxidation and reduction is primarily dictated by the electron distribution within the heterocyclic core. The pyridine ring, being more electron-deficient than the benzene ring, generally exhibits different susceptibility to these transformations.

Oxidation:

The oxidation of the isoquinoline nucleus can be challenging and often requires vigorous conditions, which may lead to ring cleavage. nih.gov However, the presence and nature of substituents on the ring can significantly influence the outcome of oxidation reactions. researchgate.net For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) (KMnO4) selectively affects the benzene ring, whereas for 5-nitroisoquinoline, the pyridine ring is preferentially oxidized. researchgate.net

Reduction:

The reduction of the isoquinoline ring system typically occurs more readily in the pyridine ring due to its lower aromaticity compared to the benzene ring. nih.gov Various reducing agents can be employed to achieve different levels of reduction, leading to dihydro- or tetrahydroisoquinoline derivatives. nih.gov

A recent study on the semireduction of quinolines and isoquinolines via a regioselective hydrosilylation has shown that various substituted isoquinolines can be smoothly reduced under standard conditions. rsc.org This method has been shown to tolerate a range of functional groups, including bromo, chloro, ester, and cyano groups. rsc.org Although this compound was not explicitly included in the substrate scope of this study, the general applicability of the method suggests it could be a viable pathway for the partial reduction of its isoquinoline core.

The general reactivity patterns for the reduction of the isoquinoline ring are summarized in the table below, based on analogous systems.

Reagent/Reaction TypeExpected Product(s)Comments
Catalytic Hydrogenation (e.g., H2/Pd, Pt)1,2,3,4-Tetrahydroisoquinoline derivativeThe pyridine ring is typically reduced preferentially.
Metal Hydrides (e.g., NaBH4, LiAlH4)1,2-Dihydroisoquinoline or Tetrahydroisoquinoline derivativesThe extent of reduction depends on the specific reagent and reaction conditions.
Hydrosilylation5,6,7,8-Tetrahydroisoquinoline derivativeRegioselective reduction of the benzene ring has been observed in some isoquinoline systems. rsc.org

Rearrangement Reactions and Cycloisomerizations

The presence of the reactive trimethylsilylethynyl group at the 8-position of the isoquinoline nucleus opens up possibilities for various rearrangement and cycloisomerization reactions, leading to the formation of novel polycyclic aromatic systems.

Rearrangement Reactions:

While specific rearrangement reactions involving this compound have not been documented, the general field of organic chemistry encompasses a wide array of rearrangement reactions that could potentially be applied to this scaffold. researchgate.net These reactions often involve the migration of an atom or group within the molecule to form a structural isomer. The specific conditions and reagents would determine the feasibility and outcome of such transformations.

Cycloisomerizations:

The cycloisomerization of ortho-alkynyl aromatic and heteroaromatic compounds is a powerful strategy for the synthesis of fused polycyclic systems. researchgate.net The proximity of the ethynyl (B1212043) group to the peri-position of the isoquinoline ring in this compound makes it a suitable candidate for intramolecular cyclization reactions.

Studies on the cycloisomerization of quinoline (B57606) and isoquinoline propargylic carbinols have demonstrated that benzindolizinones can be produced in high yields. researchgate.net This transformation is mediated by protic solvents, which are thought to activate the substrate through a hydrogen-bonding network. researchgate.net Although this specific example involves a propargylic alcohol, it highlights the potential for the alkynyl group in a similar position on the isoquinoline ring to participate in cyclization cascades.

Furthermore, the cycloisomerization of ortho-alkynylbiaryls catalyzed by Brønsted acids is a known method for the synthesis of phenanthrenes. researchgate.net This type of reaction proceeds through a cationic intermediate. Given the structural similarity, it is conceivable that under acidic conditions, this compound could undergo an intramolecular cyclization involving the alkyne and the adjacent benzene ring, potentially leading to novel fused heterocyclic structures. The trimethylsilyl group could play a role in directing the regioselectivity of such a reaction and could be cleaved under the reaction conditions.

The table below outlines potential cycloisomerization pathways based on analogous systems.

Reaction TypeCatalyst/ConditionsPotential Product(s)
Acid-catalyzed CyclizationBrønsted or Lewis AcidsFused polycyclic aromatic systems
Metal-catalyzed CycloisomerizationTransition metal complexes (e.g., Au, Pt, Pd)Complex fused heterocyclic structures
Radical CyclizationRadical initiatorsAnnulated isoquinoline derivatives

It is important to note that the specific outcomes of these potential reactions would need to be determined experimentally. The electronic nature of the isoquinoline ring and the steric and electronic effects of the trimethylsilyl group would significantly influence the reactivity and selectivity of these transformations.

Mechanistic Insights into Reactions Involving 8 Trimethylsilyl Ethynyl Isoquinoline

Detailed Reaction Mechanism Elucidation for Catalytic Processes

Catalytic processes involving 8-((trimethylsilyl)ethynyl)isoquinoline often hinge on the activation of either the C-H bonds of the isoquinoline (B145761) ring or the C-C triple bond of the ethynyl (B1212043) group. A particularly relevant transformation is the catalytic desilylation-annulation sequence, which leverages the trimethylsilyl (B98337) (TMS) group as a removable activating moiety.

One plausible mechanism, drawing parallels from phosphine-catalyzed reactions of related trimethylsilylethynyl compounds, is initiated by desilylation. researchgate.net In this pathway, a nucleophilic catalyst, such as a tertiary phosphine (B1218219) or a fluoride (B91410) source, attacks the silicon atom of the TMS group. This cleavage generates a highly reactive acetylide anion intermediate in situ. This key step overcomes the inertness of the silyl-protected alkyne, making it available for subsequent reactions.

For instance, in a fluoride-catalyzed process, an external fluoride source (e.g., from tetrabutylammonium (B224687) fluoride - TBAF) attacks the TMS group, liberating the terminal alkyne and generating trimethylsilyl fluoride. researchgate.net The resulting isoquinoline acetylide can then participate in intramolecular cyclization or intermolecular reactions. A proposed catalytic cycle for desilylation involves the regeneration of the fluoride ion from the reaction of a resulting alkoxide with Me3SiF, allowing for the use of only a catalytic amount of the fluoride source. researchgate.net

In metal-catalyzed reactions, such as those employing rhodium or palladium, the mechanism often begins with the coordination of the metal center to the isoquinoline moiety. Rhodium(III)-catalyzed C-H activation is a critical step in many related transformations. researchgate.net The isoquinoline nitrogen can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically at the C-7 position. Following C-H activation, a metallacyclic intermediate is formed. Subsequently, the ethynyl group can undergo migratory insertion into the metal-carbon bond, leading to the formation of a larger, annulated ring system. The final step is typically reductive elimination, which releases the product and regenerates the active catalyst.

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms is critically dependent on the identification and characterization of transient species, namely intermediates and transition states. youtube.com Intermediates are local energy minima along the reaction coordinate—species that have a finite, albeit often short, lifetime. youtube.com In contrast, transition states represent energy maxima and are fleeting configurations that cannot be isolated. youtube.comyoutube.com

In the context of reactions with this compound, several key intermediates can be postulated:

Zwitterionic Intermediates: In phosphine-catalyzed annulations, the initial nucleophilic attack of the phosphine on the activated alkyne (after desilylation) leads to the formation of a zwitterionic intermediate. This species contains both a phosphonium (B103445) cation and a carbanion, which drives subsequent cyclization steps. researchgate.net

Metallacyclic Intermediates: For rhodium- or palladium-catalyzed C-H functionalization, a common intermediate is a five- or six-membered metallacycle. This is formed after the directed C-H activation and coordination of the catalyst to the isoquinoline nitrogen. These intermediates are central to the regioselectivity of the reaction. researchgate.netnih.gov

Pi-Alkyne Complexes: Before the insertion of the alkyne into a metal-carbon bond, a metal-pi-alkyne complex is typically formed. In this intermediate, the electron density of the alkyne's triple bond coordinates to the metal center.

The investigation of these species often relies on a combination of experimental techniques and computational modeling. Density Functional Theory (DFT) calculations have become an indispensable tool for mapping potential energy surfaces, optimizing the geometries of intermediates, and calculating the energy barriers associated with transition states. rsc.orgmdpi.com For example, DFT studies can help distinguish between a stepwise or concerted mechanism and can predict the structures of key transition states, such as those for oxidative addition, migratory insertion, or reductive elimination in organometallic cycles. mdpi.com

Influence of Ligand Design and Catalyst Tuning on Regio- and Stereoselectivity

In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, stability, and selectivity. The design and tuning of ligands are therefore paramount for controlling the outcome of reactions involving this compound.

The steric and electronic properties of ligands can profoundly influence both regioselectivity (where the reaction occurs) and stereoselectivity (the spatial arrangement of the product). For instance, bulky ligands can sterically hinder certain reaction pathways, favoring others and thereby controlling regioselectivity. Electron-donating ligands can increase the electron density on the metal center, which may promote oxidative addition steps, while electron-withdrawing ligands can facilitate reductive elimination.

Interestingly, in some palladium-catalyzed reactions, isoquinoline itself has been identified as a highly effective ligand. nih.gov In a study on the meta-C–H arylation of benzylsulfonamide, isoquinoline provided significantly higher yields compared to a range of other pyridine- and quinoline-type ligands, underscoring the importance of a precise electronic and structural match between the ligand, substrate, and directing group. nih.gov

Table 1: Effect of Pyridine- and Quinoline-Type Ligands on the Yield of a Pd(II)-Catalyzed meta-C–H Arylation Reaction nih.gov
Ligand IDLigand NameYield (%)
L1Pyridine (B92270)42
L22-Picoline69
L92,6-Lutidine32
L12Quinoline (B57606)85
L18Isoquinoline94
L191-Methylisoquinoline75

For achieving stereoselectivity, chiral ligands are employed. Quinoline and isoquinoline motifs are integral components of many successful chiral ligands used in asymmetric catalysis. researchgate.net By creating a chiral environment around the metal center, these ligands can control the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other. The development of a suitable chiral ligand for reactions with this compound could enable the asymmetric synthesis of complex, polycyclic, and biologically active molecules.

Solvent Effects and Reaction Condition Optimization on Mechanistic Pathways

The choice of solvent and the optimization of reaction conditions (e.g., temperature, concentration, additives) can have a dramatic impact on reaction rates, yields, and even the mechanistic pathway itself. mdpi.com Solvents can influence a reaction by solvating reactants, intermediates, and transition states, thereby altering their relative energies. researchgate.netsemanticscholar.org

In reactions that involve the formation of charged intermediates or polar transition states, such as the Menshutkin reaction, the polarity of the solvent is a critical factor. researchgate.netsemanticscholar.org Polar solvents can stabilize these charged species, lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents may favor pathways that avoid the buildup of charge. mdpi.com The significant dependence of product yield on the solvent has been observed in various reactions; for example, the yield of an N-functionalization reaction was found to be 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform, demonstrating the solvent's profound mechanistic influence. mdpi.com

Table 2: Influence of Solvent on the Yield of a Catalytic N-Functionalization Reaction mdpi.com
SolventDielectric Constant (ε)Yield (%)
Acetonitrile37.50
1,2-Dichloroethane10.448
Chloroform4.870

Temperature is another crucial parameter. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions or decomposition. In some cases, a reaction may be under kinetic or thermodynamic control. youtube.com At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product, which may require overcoming a higher energy barrier. Optimization studies are therefore essential to find the ideal conditions that maximize the yield of the desired product while minimizing side reactions, providing further clues about the underlying mechanistic landscape.

Advanced Spectroscopic Characterization Methodologies for 8 Trimethylsilyl Ethynyl Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) correlation experiments, the exact connectivity of atoms within 8-((trimethylsilyl)ethynyl)isoquinoline can be established.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every hydrogen atom in the molecule. The protons of the trimethylsilyl (B98337) (TMS) group are expected to appear as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum (typically around 0.2-0.3 ppm) due to the electropositive nature of silicon. The six protons on the isoquinoline (B145761) core will appear in the aromatic region (typically 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns being dictated by their position relative to the nitrogen atom and the bulky, electron-withdrawing ethynyl (B1212043) substituent at the C8 position.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would be expected to show 14 distinct signals corresponding to its 14 carbon atoms. The three methyl carbons of the TMS group will produce a signal at a high-field chemical shift (around 0 ppm). The two acetylenic carbons (C≡C) are characteristically found between 90 and 110 ppm. The nine carbons of the isoquinoline ring system will resonate in the aromatic region, generally between 120 and 155 ppm.

To confirm these assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the isoquinoline ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. The HMBC spectrum is crucial for establishing long-range connectivity, for instance, by showing correlations from the TMS protons to the acetylenic carbons, definitively placing the TMS group on the ethynyl linker.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Si-(CH₃)₃~0.25 (s, 9H)~ -0.1
C≡C-Si-~104
C≡C-Ar-~95
C1~9.25 (d)~152
C3~8.50 (d)~143
C4~7.60 (d)~121
C5~8.10 (d)~129
C6~7.65 (t)~128
C7~7.80 (d)~134
C8-~123
C4a-~136
C8a-~128

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most diagnostic of these is the stretching vibration of the carbon-carbon triple bond (νC≡C) of the ethynyl group, which typically appears as a weak to medium intensity band in the 2150-2170 cm⁻¹ region. Vibrations associated with the aromatic isoquinoline core include C-H stretching (νC-H) just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ range. The presence of the trimethylsilyl group gives rise to a very strong Si-CH₃ symmetric deformation (umbrella) mode around 1250 cm⁻¹ and a strong Si-C stretching/CH₃ rocking mode in the 840-860 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchMedium
2960-2850Alkyl C-H Stretch (from TMS)Medium
~2160C≡C StretchMedium-Weak
1620-1450Aromatic C=C and C=N Ring StretchMedium-Strong
~1250Si-CH₃ Symmetric DeformationStrong
~850Si-C Stretch / CH₃ RockStrong
900-675Aromatic C-H Out-of-Plane BendStrong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the calculation of its elemental formula. The molecular formula of this compound is C₁₄H₁₅NSi, corresponding to a monoisotopic mass of approximately 225.0974 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides structural information. For TMS-containing compounds, a very common and characteristic fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) to form the [M-15]⁺ ion. nih.gov This fragment is often the most abundant peak (the base peak) in the spectrum due to the high stability of the resulting silicon-centered cation. Other potential fragmentation pathways for this compound include cleavage of the entire TMS group or fragmentation of the isoquinoline ring system, such as the loss of hydrogen cyanide (HCN).

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (approx.)Proposed Ion StructureFragmentation Pathway
225[C₁₄H₁₅NSi]⁺˙Molecular Ion (M⁺˙)
210[M - CH₃]⁺Loss of a methyl radical from the TMS group
198[M - HCN]⁺˙Loss of hydrogen cyanide from the isoquinoline ring
152[M - Si(CH₃)₃]⁺Loss of the trimethylsilyl group
126[C₉H₆N]⁺Dehydroisoquinoline fragment
73[Si(CH₃)₃]⁺Trimethylsilyl cation

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique can determine the precise three-dimensional coordinates of every atom, providing accurate bond lengths, bond angles, and torsional angles.

To date, a crystal structure for this compound has not been reported in the crystallographic literature. However, should suitable single crystals be grown, the analysis would be expected to confirm the planarity of the isoquinoline ring system and the linear geometry of the C-C≡C-Si fragment. eurjchem.com The analysis would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules, which can influence the material's bulk properties.

Table 4: Typical Parameters Determined from a Single-Crystal X-ray Diffraction Experiment

ParameterDescription
Chemical FormulaC₁₄H₁₅NSi
Formula Weight225.36 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Lattice parameters defining the unit cell size and shape
Volume (V)Volume of the unit cell
ZNumber of molecules per unit cell
Bond Lengths and AnglesPrecise intramolecular geometric parameters

Advanced Optical Spectroscopy for Electronic State Probing

Advanced optical spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic properties of a molecule. These techniques probe the transitions between electronic energy levels within the molecule's π-system.

The parent isoquinoline molecule exhibits a UV absorption spectrum similar to that of naphthalene, with characteristic bands arising from π→π* transitions. thieme-connect.de The introduction of the (trimethylsilyl)ethynyl substituent at the 8-position extends the π-conjugated system of the molecule. This extension is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted isoquinoline, meaning the molecule will absorb light at longer wavelengths. rsc.orgnih.gov

Furthermore, extended aromatic systems such as this are often fluorescent. Upon excitation with light of an appropriate wavelength, the molecule could relax to the ground state by emitting a photon, and a fluorescence emission spectrum could be recorded. The photophysical properties, including the absorption and emission wavelengths, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime, are sensitive to the molecular structure and its environment. Investigating these properties in various solvents could reveal information about the polarity of the molecule's excited state. globethesis.com

Table 5: Predicted Photophysical Properties for this compound

PropertyPredicted Value / Characteristic
Absorption Maxima (λ_abs)Shifted to longer wavelengths (>320 nm) compared to isoquinoline due to extended conjugation.
Molar Absorptivity (ε)High values, typical for π→π* transitions.
Emission Maxima (λ_em)Expected to be fluorescent, with emission in the UV-A or visible range.
Quantum Yield (Φ_F)Variable; dependent on molecular rigidity and solvent environment.
Stokes ShiftThe energy difference between the absorption and emission maxima; expected to be moderate.

Computational Chemistry Applications to 8 Trimethylsilyl Ethynyl Isoquinoline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. ijcce.ac.ir For 8-((trimethylsilyl)ethynyl)isoquinoline, DFT calculations can provide a detailed picture of its electronic structure and reactivity.

Key parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov The distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For instance, in isoquinoline (B145761) and its derivatives, the nitrogen atom and the π-system of the aromatic rings are key areas of interest. nih.gov

DFT can also be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. rsc.org These descriptors are derived from the conceptual framework of DFT and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

By calculating these parameters for this compound, researchers can predict its behavior in chemical reactions and compare its reactivity to other related compounds.

Table 1: Representative Global Reactivity Descriptors Calculable by DFT

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation or charge transfer.
Global Softness (S)1 / (2η)Ease of deformation or charge transfer.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Electron-attracting power.
Electrophilicity Index (ω)χ2 / (2η)Propensity to accept electrons.

This table presents the general formulas for these descriptors. Actual values would be obtained from DFT calculations on this compound.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of positive and negative electrostatic potential, thereby identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ijcce.ac.ir

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules. For this compound, these methods can shed light on how it interacts with itself and with other molecules, which is crucial for understanding its physical properties and its behavior in different environments.

Intermolecular Interactions: The way molecules pack in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Computational methods can be used to analyze and quantify these interactions. For example, Hirshfeld surface analysis is a technique that can be employed to visualize and explore intermolecular contacts in a crystal structure. researchgate.net By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify and characterize different types of intermolecular interactions.

The ethynyl (B1212043) and isoquinoline moieties of the molecule are capable of participating in various non-covalent interactions. The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking. The trimethylsilyl (B98337) group, being bulky and nonpolar, will primarily interact through van der Waals forces. Understanding these interactions is key to predicting crystal packing and material properties.

Intramolecular Interactions: Molecular modeling can also be used to study intramolecular interactions, which determine the molecule's preferred conformation. For this compound, a key aspect to investigate would be the rotational barrier around the single bond connecting the ethynyl group to the isoquinoline ring. By performing a conformational analysis, where the energy of the molecule is calculated as a function of this dihedral angle, the most stable conformation can be identified.

Natural Bond Orbital (NBO) analysis is another powerful tool that can provide insights into intramolecular interactions. NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, which can reveal stabilizing interactions such as hyperconjugation.

Theoretical Insights into Catalytic Cycles and Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, particularly those involving catalysts. nih.govsemanticscholar.org While specific catalytic reactions involving this compound are not extensively documented in publicly available computational studies, theoretical methods can be applied to predict its behavior in various transformations.

For instance, the trimethylsilyl group is often used as a protecting group for terminal alkynes and can be readily removed. DFT calculations could be used to model the mechanism of this desilylation reaction, identifying the transition state and calculating the activation energy. Similarly, the ethynyl group is a versatile functional group that can participate in a variety of reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. nih.gov

A typical computational study of a catalytic cycle would involve the following steps:

Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Profile: The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface, which helps in identifying the rate-determining step.

By applying these methods, one could theoretically investigate the feasibility of various catalytic transformations of this compound, providing valuable information for the design of new synthetic routes.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. researchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. ijcce.ac.ir By comparing the calculated and experimental spectra, one can confidently assign the resonances to the corresponding atoms in this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net Although the calculated frequencies are often systematically overestimated, they can be scaled by an empirical factor to achieve good agreement with experimental data. This allows for a detailed assignment of the vibrational bands to specific motions of the atoms, such as C-H stretches, C≡C triple bond vibrations, and the various modes of the isoquinoline ring system.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in UV-Visible absorption spectra. nih.govmdpi.com Such calculations can help to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how the different parts of the this compound molecule contribute to its absorption profile.

Table 2: Computable Spectroscopic Data for this compound

Spectroscopy TypeComputational MethodPredicted Properties
NMRDFT (GIAO)1H and 13C chemical shifts
Vibrational (IR/Raman)DFTVibrational frequencies and intensities
Electronic (UV-Vis)TD-DFTExcitation energies (λmax) and oscillator strengths

This table outlines the types of spectroscopic data that can be predicted using quantum chemical methods.

Research Applications and Utility of 8 Trimethylsilyl Ethynyl Isoquinoline and Its Derivatives

Applications in Advanced Materials Science

The rigid, planar structure of the isoquinoline (B145761) core, combined with the linear ethynyl (B1212043) linkage, provides a robust framework for the construction of materials with tailored electronic and photophysical properties. The TMS group not only serves as a protecting group for the terminal alkyne but also enhances solubility and stability, facilitating material processing and characterization.

Development of Conductive, Optical, and Sensing Materials

Derivatives of 8-((trimethylsilyl)ethynyl)isoquinoline are promising candidates for the development of novel organic electronic materials. The extended π-conjugation facilitated by the ethynyl bridge can lead to materials with interesting conductive and optical properties. While direct studies on the conductivity of polymers derived from this compound are emerging, the broader class of poly(arylene ethynylene)s, which share a similar structural motif, are known for their applications in organic electronics.

The fluorescent properties of isoquinoline derivatives are well-documented, and the introduction of the ethynyl group at the 8-position can modulate these properties. researchgate.netmdpi.com The photophysical characteristics of these compounds are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. For instance, other trimethylsilylethynyl-substituted aromatic compounds have been successfully employed as fluorescent sensors for the detection of nitroaromatic compounds, which are common components of explosives. mdpi.com The mechanism of sensing often relies on the quenching of fluorescence upon interaction with the analyte. It is hypothesized that derivatives of this compound could function similarly, offering a new class of sensory materials.

Computational studies, such as those using density functional theory (DFT), have been employed to predict the optical properties of various isoquinoline derivatives, providing insights into their electronic transitions and potential for nonlinear optical applications. researchgate.netmdpi.com These theoretical approaches can guide the rational design of new materials based on the this compound framework with optimized optical characteristics.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The defined porosity and high surface area of these materials make them suitable for applications in gas storage, separation, and catalysis. The isoquinoline moiety, with its nitrogen atom, can act as a coordination site for metal ions.

While the direct use of this compound as a primary ligand in MOF synthesis is an area of active exploration, related isoquinoline derivatives have been successfully incorporated. For example, isoquinoline-5-carboxylate has been used to construct 2D coordination polymers with Cu(II) ions. polimi.it The ethynyl group in this compound offers an additional site for post-synthetic modification within a MOF or can be deprotected to the terminal alkyne to engage in further reactions, such as click chemistry, to functionalize the framework. The rigid and linear nature of the ethynyl linker can also influence the topology and pore dimensions of the resulting framework.

The synthesis of MOFs can be achieved through various methods, including solvothermal techniques and mechanochemical methods like ball-milling, which is considered a more environmentally friendly approach. mdpi.com The choice of metal source and organic linker is crucial in determining the final structure and properties of the MOF. researchgate.net

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Several isoquinoline derivatives have been shown to exhibit AIE properties. researchgate.netresearchgate.net Notably, an AIE-active isoquinoline derivative featuring a substituent at the 8-position has been reported to exhibit four different polymorphs, each displaying distinct solid-state emission colors ranging from yellow to red. rsc.org This stacking-dependent luminescence highlights the sensitivity of the material's photophysical properties to its solid-state packing. Such materials are of great interest for applications in sensing, bio-imaging, and optoelectronic devices. The structural features of this compound, particularly the potential for restricted rotation around the ethynyl-isoquinoline bond upon aggregation, make it and its derivatives promising candidates for new AIE-active materials.

AIE-Active Isoquinoline Derivative at 8-Position Polymorph Solid-State Emission Color
Isoquinoline with ethyl (E)-2-cyano-3-phenylacrylate at 8-positionPolymorph 1Yellow
Polymorph 2Orange-Yellow
Polymorph 3Orange
Polymorph 4Red

This table is based on a derivative of isoquinoline with a different substituent at the 8-position and serves as an illustrative example of the potential for polymorphism and varied emission in such compounds. rsc.org

Role in Catalysis and Ligand Design

The isoquinoline scaffold is a privileged structure in the design of ligands for asymmetric catalysis due to its rigid backbone and the coordinating ability of the nitrogen atom. The 8-position offers a strategic point for introducing substituents that can create a specific chiral environment around a metal center.

Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Isoquinoline-based ligands have been successfully employed in a variety of asymmetric transformations. researchgate.netresearchgate.net A notable example is the development of chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes for asymmetric oxidation reactions. nih.gov These catalysts have shown potential in the enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes.

The this compound core can be elaborated into a variety of chiral ligands. The ethynyl group can be deprotected and coupled with other molecular fragments to construct more complex ligand architectures. The design of these ligands often focuses on creating a C2-symmetric or non-symmetric chiral environment that can effectively control the stereochemical outcome of a reaction. scispace.com The rigidity of the isoquinoline and ethynyl components can help in minimizing conformational flexibility, which is often beneficial for achieving high enantioselectivity.

Catalytic System Reaction Type Key Features
Chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexesAsymmetric OxidationEnables precise structural and electronic tuning around the metal center.
Isoquinoline-derived tridentate ligandsAddition of diethylzinc (B1219324) to aldehydesAchieved near-perfect enantioselectivities at low ligand loadings. researchgate.net
Cu(II) with chiral bis(oxazolinyl)thiophene ligandsFriedel–Crafts Asymmetric AlkylationDemonstrates the utility of chiral ligands in C-C bond formation. nih.gov

This table presents examples of catalytic systems based on isoquinoline and other chiral ligands to illustrate the potential applications for derivatives of this compound.

Precursors for Homogeneous and Heterogeneous Catalysts

Beyond its role in chiral ligands, this compound can serve as a precursor for both homogeneous and heterogeneous catalysts. The isoquinoline nitrogen can coordinate to a metal center to form a catalytically active complex. The ethynyl group can be used to anchor the complex to a solid support, such as a polymer or silica, to create a heterogeneous catalyst. Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and potential for recycling.

A relevant example of a heterogeneous catalytic system involving isoquinolines is the use of a ruthenium-on-ZIF-8 (a type of MOF) catalyst for the N-formylation of isoquinoline derivatives. semanticscholar.orgresearchgate.net This demonstrates the potential for combining the coordinating properties of the isoquinoline ring with the structural benefits of a porous support to create efficient and reusable catalysts. The this compound molecule provides a versatile platform for designing such supported catalysts, where the ethynyl group can be modified to facilitate immobilization.

Building Blocks for Complex Molecular Architectures

The utility of this compound as a precursor for more elaborate molecules lies in the reactivity of the ethynyl group. The trimethylsilyl (B98337) moiety serves as a protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for controlled deprotection and subsequent functionalization. This strategic design facilitates its use in the modular assembly of intricate molecular frameworks.

One of the significant applications of this compound is in the synthesis of polycyclic nitrogen heterocycles, a class of compounds often associated with interesting photophysical properties and biological activities. A notable example is the construction of the azafluoranthene skeleton.

The synthesis of azafluoranthene alkaloids can be achieved through a palladium-catalyzed intramolecular cyclization reaction. In a typical synthetic route, this compound can be first coupled with a suitable aryl halide, for instance, 1-bromo-2-iodobenzene, under Sonogashira coupling conditions. The trimethylsilyl group can be removed in situ or in a separate step to yield 8-((2-bromophenyl)ethynyl)isoquinoline. This intermediate is then poised for an intramolecular palladium-catalyzed C-H activation/C-C bond formation reaction. The palladium catalyst inserts into the carbon-bromine bond and subsequently catalyzes the cyclization onto the C7 position of the isoquinoline ring, leading to the formation of the rigid, planar azafluoranthene core.

Table 1: Key Intermediates in the Synthesis of Azafluoranthene Alkaloids

Compound Name Structure Role in Synthesis
This compound Starting material
8-((2-Bromophenyl)ethynyl)isoquinoline Key cyclization precursor

Note: The structures are illustrative representations.

This synthetic strategy highlights the importance of the ethynyl linker at the 8-position, which acts as a rigid spacer to correctly position the aryl group for the final ring-closing reaction. The versatility of this approach allows for the introduction of various substituents on the aryl ring, enabling the synthesis of a library of azafluoranthene derivatives with tailored electronic and steric properties.

The isoquinoline alkaloids are a large and diverse family of natural products, many of which possess potent pharmacological activities. The construction of their complex polycyclic skeletons is a significant challenge in organic synthesis. This compound and its derivatives serve as valuable starting materials for accessing some of these intricate architectures.

The ethynyl group at the 8-position can be elaborated in various ways to form the additional rings characteristic of different isoquinoline alkaloid subtypes. For example, the alkyne can undergo hydration to form an acetyl group, which can then participate in condensation and cyclization reactions to build adjacent rings.

Alternatively, the ethynyl group can be involved in transition-metal-catalyzed cycloaddition reactions. For instance, a [2+2+2] cycloaddition with a suitable diene could lead to the formation of a new six-membered ring fused to the isoquinoline core. Subsequent modifications of this newly formed ring can then lead to the characteristic skeletons of alkaloids such as the protoberberines or the benzophenanthridines.

A hypothetical synthetic approach towards a protoberberine-type skeleton could involve the initial functionalization of the isoquinoline nitrogen and the elaboration of the ethynyl group. For example, the nitrogen could be quaternized with a benzyl (B1604629) group bearing an ortho-formyl substituent. The ethynyl group could then be deprotected and hydrated to a ketone. An intramolecular aldol-type condensation could then forge the new six-membered ring, which upon reduction and further transformations would yield the tetracyclic core of the protoberberine alkaloids.

Table 2: Proposed Reactions for Isoquinoline Alkaloid Skeleton Construction

Reaction Type Reagents and Conditions Resulting Structural Motif
Hydration of Alkyne Hg(OAc)₂, H₂SO₄, H₂O Formation of a methyl ketone at C8
[2+2+2] Cycloaddition Rh(I) catalyst, diene Fused six-membered ring

Derivatives and Analogues of 8 Trimethylsilyl Ethynyl Isoquinoline: Structure Reactivity Relationships

Positional Isomers of ((Trimethylsilyl)ethynyl)isoquinoline and Their Comparative Reactivity

The position of the ((trimethylsilyl)ethynyl) group on the isoquinoline (B145761) ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. The isoquinoline nucleus is a bicyclic aromatic system where the electron density is not uniformly distributed. The nitrogen atom at position 2 imparts distinct electronic characteristics to the different carbon atoms.

The reactivity of positional isomers of ((trimethylsilyl)ethynyl)isoquinoline is dictated by the electronic nature of the carbon atom to which the silylalkynyl substituent is attached. Positions C1 and C3 are electronically distinct from the other positions on the carbocyclic ring. Nucleophilic substitution reactions are favored at the C1 position, and to a lesser extent at C3, due to the electron-withdrawing effect of the adjacent nitrogen atom. imperial.ac.uk Conversely, electrophilic substitution typically occurs on the benzene (B151609) ring, at positions C5 and C8. imperial.ac.uk

The introduction of the electron-withdrawing trimethylsilyl)ethynyl group can further modulate this inherent reactivity. For instance, a ((trimethylsilyl)ethynyl) group at an electron-deficient position might render the ethynyl (B1212043) moiety more susceptible to nucleophilic attack. Conversely, its placement at an electron-rich position could enhance its reactivity in electrophilic addition reactions or cycloadditions. While specific comparative studies on the reactivity of all positional isomers of ((trimethylsilyl)ethynyl)isoquinoline are not extensively documented in the reviewed literature, the known reactivity patterns of the isoquinoline ring system allow for informed predictions.

Table 1: Predicted Reactivity of Positional Isomers of ((Trimethylsilyl)ethynyl)isoquinoline

Position of ((Trimethylsilyl)ethynyl) GroupPredicted ReactivityRationale
1Susceptible to nucleophilic attack at the ethynyl group; potential for intramolecular cyclizations.Adjacent to the electron-withdrawing nitrogen atom, enhancing the electrophilicity of the alkyne.
3Moderately susceptible to nucleophilic attack; may participate in metal-catalyzed cross-coupling reactions.Electronically similar to the C1 position but generally less reactive.
4Reactivity influenced by both the nitrogen atom and the fused benzene ring.Positioned alpha to the nitrogen, but also part of the carbocyclic ring.
5Favorable for electrophilic aromatic substitution on the isoquinoline ring.Electron-rich position on the benzene moiety.
6Reactivity is primarily dictated by the carbocyclic ring's aromatic character.Less influenced by the nitrogen atom compared to positions in the pyridine (B92270) ring.
7Similar to the C6 position, with reactivity governed by the aromaticity of the benzene ring.Distant from the nitrogen atom, exhibiting typical aromatic reactivity.
8Prone to electrophilic attack; the ethynyl group can participate in pericyclic reactions.An electron-rich position on the carbocyclic ring.

Structural Modifications of the Trimethylsilyl (B98337) Group and Their Impact on Properties

The trimethylsilyl (TMS) group in 8-((trimethylsilyl)ethynyl)isoquinoline serves not only as a protecting group for the terminal alkyne but also influences the molecule's properties through steric and electronic effects. Replacing the TMS group with other silyl (B83357) moieties can fine-tune these properties for specific applications.

The steric bulk of the silyl group is a critical factor in controlling the reactivity of the ethynyl group. Larger silyl groups, such as triethylsilyl (TES) and triisopropylsilyl (TIPS), can sterically hinder the approach of reagents to the triple bond, thereby influencing the regioselectivity of addition reactions. nih.gov In metal-catalyzed reactions like the Sonogashira coupling, the size of the silyl group can affect the rate of reaction, with very bulky groups potentially slowing down or even inhibiting the coupling process due to steric hindrance around the catalytic center. nih.govresearchgate.net

Table 2: Impact of Silyl Group Modification on the Properties of 8-(Silylethynyl)isoquinoline Analogues

Silyl GroupAbbreviationRelative Steric BulkImpact on ReactivityPotential Applications
TrimethylsilylTMSSmallActs as a good protecting group, readily cleaved.General synthesis, precursor for terminal alkynes.
TriethylsilylTESMediumOffers greater steric hindrance than TMS, influencing selectivity.Reactions requiring moderate steric control.
TriisopropylsilylTIPSLargeProvides significant steric protection, can direct regioselectivity. nih.govHighly selective transformations, protection of the alkyne in multi-step synthesis.
tert-ButyldimethylsilylTBDMSMedium-LargeOffers a balance of steric bulk and stability.Protecting group strategies where TMS is too labile.
TriphenylsilylTPSLargeCan introduce electronic effects through the phenyl rings.Applications in materials science where aromatic interactions are desired.

Exploration of Fused Isoquinoline Systems with Ethynyl Moieties

Fusing additional heterocyclic or carbocyclic rings to the isoquinoline framework can lead to novel compounds with extended π-systems and unique three-dimensional structures. The introduction of an ethynyl moiety into these fused systems further expands their chemical space and potential applications.

One approach to constructing such systems is through the functionalization of pre-formed fused isoquinolines. For example, benzo[g]isoquinoline-5,10-diones can be synthesized and subsequently substituted, offering a scaffold for the introduction of ethynyl groups via cross-coupling reactions. researchgate.net The Sonogashira coupling is a particularly powerful tool for this purpose, allowing for the direct connection of a terminal alkyne to a halogenated or triflated fused isoquinoline. ajouronline.comorganic-chemistry.org

Another strategy involves the cyclization of appropriately substituted isoquinolines. For instance, pyrimido[5,4-c]isoquinoline derivatives can be synthesized from functionalized isoquinolines. researchgate.net The incorporation of an ethynyl group can be planned either before or after the annulation of the pyrimidine (B1678525) ring. The reactivity of the ethynyl moiety in these fused systems will be influenced by the electronic nature of the entire polycyclic framework.

Table 3: Examples of Fused Isoquinoline Systems and Strategies for Ethynyl Functionalization

Fused SystemParent ScaffoldSynthetic Strategy for EthynylationPotential Properties of Ethynyl Derivatives
Benzo[g]isoquinolineBenzo[g]isoquinoline-5,10-dioneSonogashira coupling with a halo-derivative. researchgate.netajouronline.comExtended conjugation, potential for use as dyes or in electronic materials.
Pyrrolo[2,1-a]isoquinolinePyrrolo[2,1-a]isoquinolineCycloaddition reactions followed by functionalization of the pyrrole (B145914) or isoquinoline ring. mdpi.comBiologically active scaffolds with potential for further derivatization.
Pyrimido[4,5-c]isoquinolinePyrimido[4,5-c]isoquinolineAnnulation of a pyrimidine ring onto a pre-ethynylated isoquinoline.Potential as kinase inhibitors or other therapeutic agents.
Imidazo[2,1-a]isoquinolineImidazo[2,1-a]isoquinolineIntramolecular cyclization of an ethynyl-substituted isoquinoline precursor. nih.govFluorescent properties, potential as sensors or imaging agents.

Design and Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound framework can lead to the development of enantiomerically pure compounds with potential applications in asymmetric catalysis and as chiral probes. The asymmetric synthesis of isoquinoline alkaloids and their analogues is a well-established field, and several strategies can be adapted for the preparation of chiral this compound derivatives. nih.govnih.gov

One of the most effective methods for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam. rsc.orgwikipedia.orgsigmaaldrich.com

In the context of synthesizing chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule, for example, at a position that will become a stereocenter in the final product. An asymmetric alkylation or aldol (B89426) reaction could then be used to introduce a substituent with high diastereoselectivity. Subsequent cyclization and aromatization steps would lead to the chiral isoquinoline core, which could then be functionalized with the ((trimethylsilyl)ethynyl) group at the 8-position.

Table 4: Chiral Auxiliaries for the Asymmetric Synthesis of Isoquinoline Analogues

Chiral AuxiliaryKey FeaturesTypical ReactionsPotential Application in Synthesis of Chiral this compound Analogues
Evans' OxazolidinonesReadily available in both enantiomeric forms; provide high levels of stereocontrol in alkylation and aldol reactions. rsc.orgAsymmetric alkylation, aldol reactions, Michael additions.Control of stereocenters in a side chain that is subsequently used to form the isoquinoline ring.
Oppolzer's CamphorsultamCrystalline and stable; effective in a wide range of asymmetric transformations. wikipedia.orgwikipedia.orgchemrxiv.orgDiels-Alder reactions, conjugate additions, alkylations.Asymmetric Diels-Alder reaction to construct a precursor to the isoquinoline ring system.
(S)- or (R)-1-PhenylethylamineSimple and inexpensive; can be used to form chiral imines or amides.Asymmetric reductions, nucleophilic additions to imines.Formation of a chiral imine intermediate that undergoes diastereoselective cyclization.
Chiral Phosphine (B1218219) LigandsUsed in combination with transition metal catalysts to achieve enantioselective transformations. nih.govAsymmetric hydrogenation, allylic alkylation, cross-coupling reactions.Enantioselective hydrogenation of a dihydroisoquinoline precursor.

Future Outlook and Emerging Research Directions

Sustainable Synthetic Methodologies for Organosilicon-Isoquinoline Compounds

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is profoundly influencing the synthesis of complex molecules like organosilicon-isoquinoline compounds. nih.govdergipark.org.tr Future research in this area is expected to focus on several key principles of green chemistry to minimize environmental impact and enhance efficiency. dergipark.org.tr

One of the most promising avenues is the development of catalytic systems that are both highly efficient and recyclable. For instance, the use of ruthenium-based catalysts in biodegradable solvents like PEG-400 has already shown success in the green synthesis of isoquinoline (B145761) derivatives. Future work will likely adapt such systems for the introduction of silicon-containing moieties. Another area of intense interest is the use of earth-abundant metal catalysts, which are less toxic and more economical than their precious metal counterparts.

Biocatalysis represents a frontier in the sustainable synthesis of organosilicon compounds. nih.govresearchgate.net While nature has not been found to incorporate silicon into primary or secondary metabolites, researchers are engineering enzymes to perform novel transformations on silicon-containing molecules. nih.govnih.gov Protein engineering and directed evolution could lead to enzymes capable of catalyzing the formation of Si-C bonds with high selectivity under mild, aqueous conditions, revolutionizing the synthesis of compounds like 8-((trimethylsilyl)ethynyl)isoquinoline. nih.govnih.gov Silicatein enzymes, found in marine sponges, are a particular focus of research as they can catalyze the hydrolysis and condensation of Si-O bonds, offering a potential biocatalytic route for manipulating organosiloxane chemistry under environmentally benign conditions. pnas.org

The use of renewable resources, such as biomass-derived solvents, is another critical aspect of sustainable synthesis. veridianacademic.com Ethanol, for example, has been successfully used as a green solvent for the rhodium-catalyzed synthesis of isoquinolones. chemistryviews.org The exploration of such solvents for the synthesis of silylated isoquinolines is a logical next step. Furthermore, energy-efficient synthetic methods, such as photocatalysis and electrocatalysis, are gaining traction. acs.org These techniques can often be performed at ambient temperature and pressure, significantly reducing the energy consumption of the synthetic process. An organoelectrophotocatalytic approach for the C–H silylation of heteroarenes has been developed, which avoids the need for external oxidants or metal reagents. acs.org

Sustainability ApproachKey Features & AdvantagesPotential Application for Organosilicon-Isoquinolines
Recyclable Catalysts Reduces waste, lowers cost. E.g., Ruthenium in PEG-400. Adaptation of existing recyclable systems for silylation reactions.
Biocatalysis High selectivity, mild reaction conditions, aqueous media. E.g., Engineered enzymes, Silicateins. nih.govpnas.orgEnzymatic C-Si bond formation and modification of the silyl (B83357) group.
Renewable Solvents Reduces reliance on petrochemicals, often less toxic. E.g., Bio-ethanol. chemistryviews.orgUse of biomass-derived solvents as the reaction medium.
Energy-Efficient Methods Lower energy consumption, milder conditions. E.g., Photocatalysis, Electrocatalysis. acs.orgPhoto- or electro-induced C-H silylation of the isoquinoline core.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. researchgate.net For the synthesis of functionalized heterocycles like this compound, flow chemistry presents an opportunity to streamline multi-step sequences and improve process control.

Flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors, allowing for reactions to be run under more aggressive conditions with greater control. researchgate.net This is particularly advantageous for highly exothermic or fast reactions. The integration of in-line purification techniques is a key aspect of modern flow synthesis. nih.govbeilstein-journals.org Techniques such as scavenger columns, distillation, nanofiltration, and liquid-liquid extraction can be incorporated directly into the flow path, enabling the telescoping of multiple reaction steps without the need for intermediate isolation and purification. nih.gov This not only saves time and resources but also allows for the handling of unstable intermediates. nih.gov

Automated synthesis platforms are set to further revolutionize the production of complex molecules. acs.orgresearchgate.net These systems can perform entire multi-step syntheses with minimal human intervention. ethz.ch By combining flow reactors with robotic liquid handlers and automated analysis, it is possible to rapidly screen reaction conditions and build libraries of compounds for drug discovery or materials science research. acs.orgresearchgate.net For the synthesis of this compound and its derivatives, an automated platform could be envisioned that starts from simple precursors and performs the necessary cyclization, alkynylation, and silylation steps in a fully automated sequence. The use of pre-filled reagent cartridges can further simplify the process, making complex synthesis accessible to a wider range of researchers. sigmaaldrich.com

TechnologyKey AdvantagesRelevance to this compound Synthesis
Flow Chemistry Enhanced safety, scalability, and process control. researchgate.netEnables precise control over reaction parameters for the synthesis of the target molecule.
Microreactors Superior heat and mass transfer. researchgate.netAllows for rapid and efficient synthesis, potentially under high-temperature or high-pressure conditions.
In-line Purification Telescoping of reaction steps, handling of unstable intermediates. nih.govbeilstein-journals.orgStreamlines the multi-step synthesis by removing the need for intermediate workup and purification.
Automated Synthesis High-throughput screening, rapid library generation, improved reproducibility. acs.orgresearchgate.netethz.chFacilitates the rapid optimization of synthetic routes and the creation of derivatives for structure-activity relationship studies.

Advanced Spectroscopic and Imaging Techniques for Characterization

A deep understanding of the structure, dynamics, and properties of this compound is crucial for its application in various fields. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the molecular world.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Beyond standard 1D techniques, advanced 2D NMR methods like COSY, TOCSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex structures of functionalized isoquinolines. ipb.pt For organosilicon compounds, 29Si NMR is particularly powerful for probing the electronic environment of the silicon atom. mdpi.comresearchgate.net Advanced solid-state NMR techniques can be used to study the molecular order and intermolecular interactions of these compounds in the solid state, which is crucial for understanding their properties in materials science applications. mdpi.comuantwerpen.beuantwerpen.be

Mass spectrometry (MS) has also seen significant advances. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions. Tandem mass spectrometry (MS/MS) techniques are used to elucidate fragmentation pathways, which can help in the structural characterization of novel compounds.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring reactions and for studying intermolecular interactions, such as hydrogen bonding.

Fluorescence spectroscopy can be used to investigate the photophysical properties of this compound. The extended π-system of the molecule suggests that it may exhibit interesting fluorescence behavior, which could be exploited in sensing or imaging applications.

TechniqueInformation ProvidedApplication to this compound
Advanced NMR Detailed structural connectivity, 3D structure, molecular dynamics, solid-state packing. ipb.ptmdpi.comuantwerpen.beuantwerpen.beUnambiguous structure elucidation, study of intermolecular interactions.
High-Resolution MS Exact mass and elemental composition, fragmentation patterns.Confirmation of molecular formula and structural features.
Vibrational Spectroscopy Functional group identification, intermolecular interactions.Reaction monitoring, study of hydrogen bonding.
Fluorescence Spectroscopy Electronic transitions, excited-state properties.Investigation of photophysical properties for potential sensing and imaging applications.

Cross-Disciplinary Research Avenues (e.g., Optoelectronics, Self-Assembly)

The unique combination of a planar, aromatic isoquinoline core and a linear, functionalizable (trimethylsilyl)ethynyl group makes this compound a promising candidate for a variety of cross-disciplinary applications, particularly in materials science.

Optoelectronics: The extended π-conjugation of the ethynylisoquinoline system suggests potential for use in organic electronic devices. Quinoline (B57606) derivatives are already known to possess electron-transporting capabilities and are used in organic light-emitting diodes (OLEDs). The introduction of the silyl group can enhance solubility and processability, as well as tune the electronic properties of the material. Future research could explore the use of this compound and its derivatives as components in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Self-Assembly and Supramolecular Chemistry: The rigid, directional nature of the ethynylisoquinoline unit makes it an excellent building block for the construction of well-defined supramolecular architectures through non-covalent interactions such as π-π stacking and hydrogen bonding. The trimethylsilyl (B98337) group can be used to control intermolecular spacing and solubility. Furthermore, the ethynyl (B1212043) group can participate in coordination to metal centers, leading to the formation of metallosupramolecular assemblies with interesting catalytic or photophysical properties. The self-assembly of these molecules on surfaces could lead to the formation of ordered monolayers, with potential applications in nanoscience and surface engineering. illinois.edu

Materials Science: Organosilicon compounds are widely used in the development of new materials. wiley-vch.de The incorporation of the this compound moiety into polymers could lead to materials with enhanced thermal stability, interesting optical properties, or specific gas permeability characteristics. wiley-vch.de These functionalized polymers could find use as advanced coatings, membranes, or in the fabrication of electronic devices. The ability to form mesoporous organosilica materials also presents an intriguing possibility for creating structured materials with high surface areas for applications in catalysis and separation. wikipedia.org

Research AvenueKey ConceptsPotential of this compound
Optoelectronics π-conjugated systems, charge transport, light emission/absorption.Component in OLEDs, OPVs, and OFETs.
Self-Assembly Non-covalent interactions, supramolecular chemistry, surface modification. illinois.eduBuilding block for supramolecular structures, formation of ordered monolayers.
Materials Science Polymer chemistry, hybrid materials, porous materials. wiley-vch.dewikipedia.orgMonomer for functional polymers, precursor for hybrid organosilica materials.

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